molecular formula C19H21N3O2 B3345569 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- CAS No. 106626-73-7

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-

Cat. No. B3345569
CAS RN: 106626-73-7
M. Wt: 323.4 g/mol
InChI Key: ZUBYFEFTGDBYAR-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-, also known as Acridine carboxamide, is a chemotherapy agent that is being studied in the treatment of cancer . It belongs to the family of drugs called topoisomerase inhibitors . While the agent was well tolerated in Phase II clinical trials, it did not show efficacy when tested against various types of cancers .


Molecular Structure Analysis

The molecular structures of the N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide have been determined by X-ray crystallography . Both are in the free base form and have an intramolecular-hydrogen bond between N10 of the acridine and the nitrogen atom of the carboxamide substituent .


Physical And Chemical Properties Analysis

The chemical and physical data for Acridine carboxamide are as follows: Formula C18H19N3O, Molar mass 293.370 g·mol −1 .

Safety And Hazards

The pharmacokinetics, tissue distribution and toxicity of the antitumour agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (AC) were studied after i.v. administration to mice . The 121-μmol/kg dose was well tolerated by mice, with sedation being the only obvious side effect and no significant alterations in blood biochemistry or haematological parameters being recorded .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methoxyacridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)15-8-4-6-13-12-14-7-5-9-16(24-3)18(14)21-17(13)15/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYFEFTGDBYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C(=CC=C3)OC)N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147695
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-

CAS RN

106626-73-7
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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